molecular formula C23H23NO3 B2412038 2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-[(2-methylphenyl)methoxy]pyran-4-one CAS No. 898456-78-5

2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-[(2-methylphenyl)methoxy]pyran-4-one

Cat. No.: B2412038
CAS No.: 898456-78-5
M. Wt: 361.441
InChI Key: ISLWYXVIWBJWSM-UHFFFAOYSA-N
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Description

2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-[(2-methylphenyl)methoxy]pyran-4-one is a complex organic compound that belongs to the class of isoquinoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-[(2-methylphenyl)methoxy]pyran-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,4-dihydroisoquinoline with a suitable aldehyde, followed by cyclization and subsequent functional group modifications to introduce the pyran-4-one moiety. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert it into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the isoquinoline ring, where halogens or other leaving groups are replaced by nucleophiles such as amines or thiols.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-[(2-methylphenyl)methoxy]pyran-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-[(2-methylphenyl)methoxy]pyran-4-one involves its interaction with specific molecular targets. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved can include inhibition of metabolic enzymes or modulation of signaling pathways related to cell growth and survival .

Comparison with Similar Compounds

Similar compounds to 2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-[(2-methylphenyl)methoxy]pyran-4-one include other isoquinoline derivatives such as:

The uniqueness of this compound lies in its specific structural features that confer distinct biological activities and potential therapeutic benefits.

Properties

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-[(2-methylphenyl)methoxy]pyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO3/c1-17-6-2-3-9-20(17)15-27-23-16-26-21(12-22(23)25)14-24-11-10-18-7-4-5-8-19(18)13-24/h2-9,12,16H,10-11,13-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISLWYXVIWBJWSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=COC(=CC2=O)CN3CCC4=CC=CC=C4C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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